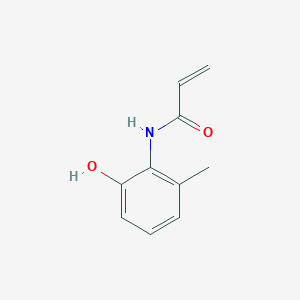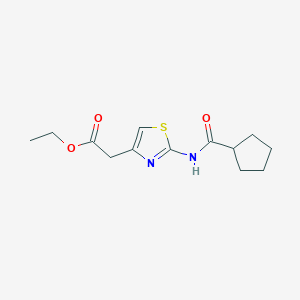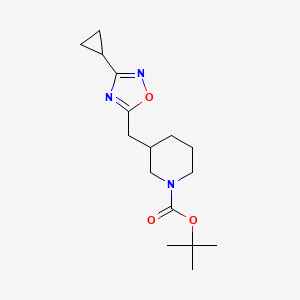
N-(2-hydroxy-6-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-6-methylphenyl)prop-2-enamide, commonly known as HMPA, is an organic compound that is widely used in scientific research applications. HMPA is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has a wide range of applications in the field of chemistry, biochemistry, and pharmacology due to its unique properties.
Mécanisme D'action
HMPA works by solvating cations without coordinating with them. This unique property allows HMPA to solvate metal cations without interfering with their reactivity. HMPA can also solvate polar and nonpolar amino acids, which makes it useful in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
HMPA has been shown to have minimal toxicity in animal studies. However, it is important to note that HMPA should only be used in a well-ventilated laboratory, as it can cause respiratory irritation in high concentrations. HMPA has also been shown to have minimal environmental impact, as it is biodegradable and does not persist in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HMPA in lab experiments is its ability to solvate cations without coordinating with them. This property allows for the synthesis of organometallic compounds without interfering with their reactivity. Additionally, HMPA can solvate polar and nonpolar amino acids, which makes it useful in the synthesis of peptides and proteins. However, one limitation of using HMPA is its high cost compared to other solvents.
Orientations Futures
There are several future directions for the use of HMPA in scientific research. One potential application is in the synthesis of new pharmaceuticals, as HMPA can enhance the solubility of poorly soluble drugs. Additionally, HMPA could be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, HMPA could be used in the development of new catalysts for organic reactions.
Conclusion
In conclusion, HMPA is a unique compound that has a wide range of applications in scientific research. Its ability to solvate cations without coordinating with them makes it useful in the synthesis of organometallic compounds, while its ability to solvate polar and nonpolar amino acids makes it useful in the synthesis of peptides and proteins. While HMPA is more expensive than other solvents, its unique properties make it a valuable tool in the laboratory.
Méthodes De Synthèse
HMPA can be synthesized through a reaction between 2,6-dimethylphenol and acrylic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure HMPA.
Applications De Recherche Scientifique
HMPA is widely used in scientific research as a polar aprotic solvent. It is particularly useful in the synthesis of organometallic compounds, as it can solvate cations without coordinating with them. HMPA has also been used as a solvent in the synthesis of peptides and proteins, as it can solvate polar and nonpolar amino acids. Additionally, HMPA has been used as a co-solvent in the synthesis of pharmaceuticals, as it can enhance the solubility of poorly soluble drugs.
Propriétés
IUPAC Name |
N-(2-hydroxy-6-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-9(13)11-10-7(2)5-4-6-8(10)12/h3-6,12H,1H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNNAQCPULEFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B2952037.png)




![(Z)-N'-(2-amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ylidene)-3-nitrobenzohydrazide](/img/structure/B2952043.png)
![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)


![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)


![2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2952059.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)